molecular formula C7F15KO5S B105003 Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate CAS No. 70755-50-9

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate

Cat. No.: B105003
CAS No.: 70755-50-9
M. Wt: 520.21 g/mol
InChI Key: XIICCSXABGIGJL-UHFFFAOYSA-M
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Description

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is a fluorinated surfactant and ionomer characterized by a perfluorinated backbone containing ether oxygen atoms and a terminal sulfonate group. Its structure includes a 4-methyl-3,6-dioxaoctane chain, which introduces branching and ether linkages, distinguishing it from linear perfluoroalkane sulfonates (PFAS) like perfluorooctane sulfonate (PFOS).

Synthesis:
The compound is synthesized via hydrolysis of perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PSVE) using potassium hydroxide (KOH). This reaction replaces the sulfonyl fluoride (-SO₂F) group with a sulfonate (-SO₃⁻) group, yielding the potassium salt . The process mirrors the synthesis of its sodium analogue (PSVNa), which achieves an 87% yield under similar conditions . Structural confirmation is provided by FTIR and NMR analyses, showing the disappearance of the -SO₂F peak and a downfield shift in the sulfonate signal .

Properties

IUPAC Name

potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF15O5S.K/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25;/h(H,23,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIICCSXABGIGJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896643
Record name Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70755-50-9
Record name Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate
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Preparation Methods

Step 1: Low-Temperature Addition Reaction

TFEBS reacts with HFPO in the presence of a catalyst and organic solvent to form an intermediate. Key parameters include:

ParameterOptimal RangeImpact on Reaction Efficiency
Molar ratio (HFPO:TFEBS)1.25–3.0:1Higher ratios reduce byproducts.
Temperature5–20°CPrevents thermal decomposition.
Pressure0.1–0.4 MPaMaintains HFPO in liquid phase.
CatalystKF (1–10 wt% of TFEBS)Accelerates nucleophilic addition.

Example 1:
In a 1 L reactor, 200 g (1.11 mol) of TFEBS and 8 g KF catalyst were dissolved in dimethylacetamide. HFPO (500 g, 3 mol) was introduced at 0.3 kg/h under 0.4 MPa and 20°C. After 1 hour, rectification yielded 528 g intermediate (92% yield, 99.1% purity).

Step 2: Salt Formation and Decarboxylation

The intermediate undergoes a salt-forming reaction with alkali metal carbonates (e.g., K₂CO₃) followed by decarboxylation:

ParameterOptimal RangeOutcome
Molar ratio (K₂CO₃:intermediate)3.5–5:1Ensures complete salt formation.
Salt-forming temperature150–200°CBalances reaction rate and stability.
Decarboxylation temperature300–400°CMinimizes side reactions.
Contact time (decarboxylation)10–25 minMaximizes PSVE yield.

Example 2:
A mixture of 540 g intermediate (1.05 mol) and 550 g K₂CO₃ (3.98 mol) was fed into a moving bed reactor. At 160°C (salt-forming) and 300°C (decarboxylation), the product was condensed and rectified, yielding KPFOS with 98.6% purity and 80% yield.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly influences reaction kinetics:

Solvent Selection

Polar aprotic solvents like dimethylacetamide (DMA) or dimethylformamide (DMF) are preferred due to their ability to dissolve fluorinated reactants and stabilize ionic intermediates.

Catalyst Performance

Alkali metal fluorides (e.g., KF, CsF) outperform other catalysts by facilitating nucleophilic attack on TFEBS. Catalyst loading at 5–7 wt% of TFEBS optimizes intermediate yield without excessive costs.

Industrial-Scale Process Design

Large-scale production employs continuous-flow reactors to enhance safety and throughput:

Moving Bed Reactor Configuration

  • Salt-forming zone : 150–200°C, residence time 5–10 min.

  • Decarboxylation zone : 300–400°C, residence time 10–25 min.

Advantages :

  • Reduced thermal degradation due to short contact times.

  • Automated feed systems maintain stoichiometric ratios.

Purity and Yield Enhancements

Post-synthesis purification steps ensure compliance with industrial standards:

Rectification Conditions

ParameterValueEffect on Purity
Boiling point range80–120°C (10 mmHg)Separates KPFOS from low-boiling impurities.
Reflux ratio5:1Improves distillation efficiency.

Comparative Analysis of Alkali Carbonates

The choice of alkali carbonate affects reaction efficiency:

CarbonateDecarboxylation Efficiency (%)Byproduct Formation (%)
K₂CO₃85<2
Na₂CO₃783–4
Cs₂CO₃822.5

Potassium carbonate (K₂CO₃) is optimal due to its balance of reactivity and cost .

Chemical Reactions Analysis

Types of Reactions

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the substitution process.

    Hydrolysis: Under acidic or basic conditions, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

Industrial Applications

  • Surfactant in Industrial Processes :
    • KPFOS is utilized as a surfactant in various industrial applications due to its exceptional surface activity. It enhances the wetting, spreading, and emulsifying properties of formulations used in coatings, textiles, and cleaning products .
  • Fluorinated Polymers :
    • The compound serves as a comonomer in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance. These polymers find applications in the production of high-performance materials used in electronics, aerospace, and automotive industries .

Environmental Applications

  • Bioremediation :
    • KPFOS has potential use in environmental remediation processes. Its surfactant properties can help mobilize hydrophobic contaminants in soil and water, enhancing their bioavailability for microbial degradation.
  • Fluorinated Surfactants :
    • As a fluorinated surfactant, KPFOS can aid in reducing surface tension in aqueous solutions, which is particularly useful in environmental cleanup efforts where the removal of oil spills or other contaminants is required.

Analytical Applications

  • Mass Spectrometry :
    • KPFOS is emerging as a valuable tool in proteomics research, specifically within mass spectrometry (MS). Its high thermal stability and low volatility make it an ideal candidate for use as an internal standard in MS analysis. This application is crucial for accurate quantification of proteins and biomolecules by normalizing variations during sample preparation .
  • Interaction Studies :
    • Research involving KPFOS focuses on its interactions within different environments, contributing to a better understanding of its behavior as a surfactant and its role in various chemical processes.

Mechanism of Action

The mechanism of action of potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include hydrophobic surfaces and interfaces, where the compound forms a monolayer, reducing interfacial tension and preventing coalescence.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Key Fluorinated Sulfonates
Compound Backbone Structure Functional Group Key Features
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate Branched perfluoropolyether with 3,6-dioxaoctane -SO₃⁻K⁺ Ether linkages, branched chain
Perfluorooctane sulfonate (PFOS) Linear C8 perfluoroalkane -SO₃⁻K⁺/Na⁺ Fully fluorinated, no ether groups
Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESA) C3 perfluoroether (CF₃OCF₂CF₂-) -SO₃⁻K⁺ Short ether chain, linear structure
Nafion® (PFSA) Copolymer of tetrafluoroethylene and perfluoro-3,6-dioxa-4-methyl-7-octene sulfonic acid -SO₃H Sulfonic acid group, semicrystalline matrix

Key Insights :

  • Branched vs. Linear : Branched chains (as in the potassium compound) may reduce crystallinity and improve thermal stability compared to linear PFOS, which has a melting point of ~400°C .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound PFOS PFEESA Nafion®
Solubility in Water (g/L) Moderate (ether linkages enhance hydrophilicity) Low (0.57 g/L) High (>100 g/L) Insoluble (acid form)
Thermal Stability (°C) ~300–350 (decomposition) >400 ~250–300 >300
Ion-Exchange Capacity (meq/g) 0.8–1.2 (estimated) N/A N/A 0.8–1.2
Applications Surfactants, catalysts, ion-exchange membranes Firefighting foams, coatings Electronics, coatings Fuel cell membranes

Key Insights :

  • Solubility : The ether-oxygen atoms in the potassium compound improve water solubility compared to PFOS but reduce it relative to shorter-chain ether sulfonates like PFEESA .
  • Catalytic Activity : Metal salts of perfluorooxasulfonates (e.g., K⁺, Na⁺) exhibit high catalytic efficiency in esterification due to synergistic effects between the metal cation and the electron-withdrawing fluorinated backbone .

Environmental and Health Considerations

Table 3: Environmental Persistence and Toxicity
Compound Half-Life (Years) Bioaccumulation Potential Regulatory Status
This compound Unknown (likely < PFOS) Moderate (shorter chain) Under review
PFOS 4.8–41 High Restricted (Stockholm Convention)
PFEESA 1–2 Low Emerging alternative

Key Insights :

  • Degradation : Ether-containing PFAS like the potassium compound may degrade more readily than PFOS via oxidative pathways (e.g., TOP assay results for PFEESA show partial mineralization) .

Biological Activity

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate (commonly referred to as a type of per- and polyfluoroalkyl substance, or PFAS) has garnered attention due to its widespread use and potential biological effects. PFAS compounds are known for their persistence in the environment and bioaccumulative properties, raising concerns about their impact on human health and ecosystems. This article explores the biological activity of this specific compound, examining its toxicological effects, mechanisms of action, and implications for health.

This compound is characterized by a perfluorinated carbon chain with a sulfonate functional group. The unique structure contributes to its chemical stability and resistance to degradation, which are hallmarks of PFAS.

General Toxicity

Research indicates that many PFAS exhibit varying degrees of toxicity across different biological systems. A study evaluating 56 PFAS, including various subclasses, utilized human-induced pluripotent stem cell (iPSC)-derived cardiomyocytes to assess cardiotoxicity. Results showed that 46 PFAS demonstrated concentration-response effects on cardiomyocyte phenotypes such as beat frequency and cytotoxicity .

PFAS compounds are believed to exert their biological effects through several mechanisms:

  • Protein Binding : Many PFAS have high binding affinities for serum proteins, which can influence their distribution and bioavailability in organisms. For example, this compound may exhibit similar binding characteristics as other PFAS with reported fractions unbound ranging from 0.004 to 1 .
  • Cellular Uptake : Studies indicate that PFAS can enter cells via various transport mechanisms, potentially leading to cellular stress and toxicity. The interaction with cellular membranes is crucial for understanding the compound's bioactivity.
  • Hormonal Disruption : Some studies suggest that certain PFAS can disrupt endocrine functions by interfering with hormone signaling pathways. This raises concerns about reproductive and developmental health impacts.

Cardiovascular Effects

A population-based study assessed the cardiotoxicity of multiple PFAS using iPSC-derived cardiomyocytes. The findings revealed significant inter-individual variability in response to exposure, emphasizing the need for personalized risk assessments .

Developmental Toxicity in Aquatic Models

In a study using zebrafish embryos exposed to a range of PFAS over five days, researchers observed significant developmental delays and neurodevelopmental issues linked to chemical volatility . This model serves as a critical tool for assessing the potential impacts of this compound.

Data Summary

Study FocusFindings
Cardiotoxicity 46 out of 56 tested PFAS showed concentration-response effects on cardiomyocytes .
Developmental Toxicity (Zebrafish) Exposure resulted in developmental delays and neurotoxicity linked to volatile compounds .
Protein Binding High binding affinity noted; median fraction unbound was 0.09 indicating significant protein binding .

Q & A

Basic: What are the recommended synthesis protocols for Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate, and how can reaction conditions be optimized for high purity?

Methodological Answer:
Synthesis typically involves two steps: (1) free radical copolymerization of perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) with comonomers (e.g., tetrafluoroethylene) under mild conditions, followed by (2) hydrolysis or neutralization. For the potassium salt, the sulfonyl fluoride intermediate is reacted with potassium hydroxide in acetone, maintaining a pH of 8–9 to ensure complete conversion . Optimization includes:

  • Solvent selection : Acetone is preferred for its ability to dissolve fluorinated intermediates.
  • Temperature control : Hydrolysis at 40°C under high vacuum minimizes side reactions.
  • Purification : Repeated solvent removal and filtration yield >87% purity .

Basic: What characterization techniques are essential for verifying the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorinated backbone integrity and sulfonate group presence.
  • FTIR : Peaks at 1200–1300 cm1^{-1} (C-F stretching) and 1050 cm1^{-1} (S=O stretching) validate functional groups.
  • HPLC : Quantifies purity (>98%) and detects residual monomers .
  • Thermal analysis (DSC/TGA) : Determines melting points (decreasing with copolymer PSVE content) and thermal stability .

Advanced: How do copolymer composition and sulfonic acid concentration influence ionic conductivity and gas permeability in ionomer membranes?

Methodological Answer:
Copolymer design directly impacts performance in electrochemical devices:

  • Ionic conductivity : Increases with higher sulfonic acid concentration due to enhanced proton transport channels. For example, PFMMD-co-PFSA copolymers show conductivity >0.1 S/cm at 80°C .
  • Gas permeability : Longer perfluoroether side chains reduce gas crossover (e.g., O2_2) by creating tortuous diffusion pathways. Systematic studies require varying monomer ratios (e.g., PFMMD:PFSVE) and measuring permeability via gas chromatography .

Advanced: What analytical challenges exist in detecting and quantifying this compound in environmental matrices, and what methodologies improve accuracy?

Methodological Answer:
Challenges include low environmental concentrations and matrix interference. Solutions involve:

  • Extraction : Solid-phase extraction (SPE) with WAX cartridges for PFAS isolation.
  • Detection : LC-MS/MS with MRM transitions (e.g., m/z 499 → 80 for sulfonate group) enhances specificity .
  • Validation : Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-PFEESA) to correct recovery rates (70–120%) . MD simulations (e.g., studying NaCl solution distribution) can prevalidate experimental conditions .

Basic: What are the key physicochemical properties relevant to its application in electrochemical devices?

Methodological Answer:
Critical properties include:

  • Ionic conductivity : Measured via impedance spectroscopy; values >0.05 S/cm at 30°C are optimal for fuel cells .
  • Thermal stability : Glass transition temperatures (Tg_g) increase with PSVE content (e.g., Tg_g ~120°C for copolymers with 15 mol% PSVE) .
  • Hydrophobicity : Fluorinated chains reduce water uptake (<15 wt%) while maintaining proton transport .

Advanced: How does molecular architecture affect aggregation behavior in aqueous systems, and what simulation approaches model this?

Methodological Answer:
Aggregation is driven by fluorocarbon chain interactions. Molecular dynamics (MD) simulations reveal:

  • Surface activity : Sulfonate groups orient toward water, while fluorinated chains align at air/water interfaces.
  • Equilibrium dynamics : Simulations >40 ns show >90% of molecules surface-adsorbed in 3.4% NaCl, with ~12 water molecules per sulfonate group .
  • Methodology : Use force fields like OPLS-AA for fluorocarbons and TIP3P for water. Analyze radial distribution functions (RDFs) for ion hydration .

Advanced: What contradictions exist in reported reactivity ratios during copolymerization, and how can they be reconciled?

Methodological Answer:
Discrepancies arise from calculation methods:

  • Fineman–Ross method : Reports reactivity ratios of 7.85 (TFE) and 0.079 (PSVE).
  • Kelen–Tüdős method : Yields 7.92 (TFE) and 0.087 (PSVE) .
    To reconcile, conduct systematic studies:
  • Vary monomer feed ratios (10–50 mol% PSVE).
  • Use 19F^{19}\text{F} NMR to track incorporation efficiency.
  • Apply the Mayo-Lewis equation to refine reactivity ratios under controlled conditions .

Basic: What safety protocols are critical during handling, based on its chemical hazards?

Methodological Answer:
Safety measures include:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (R36/37/38) .
  • Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.
  • Storage : Keep in sealed containers under inert gas (N2_2) to prevent hydrolysis.
  • First aid : Immediate rinsing with water for exposure (S26, S36/37/39) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate
Reactant of Route 2
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate

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